![molecular formula C8H7F3N2O B13755047 (E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine is a chemical compound with the molecular formula C8H7F3N2O. It is characterized by the presence of a trifluoromethoxy group attached to a benzylidene hydrazine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-(Trifluoromethoxy)benzylidene)hydrazine typically involves the condensation of 4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazones.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazones. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (E)-(4-(Trifluoromethoxy)benzylidene)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-(4-(Trifluoromethoxy)benzaldehyde): A precursor in the synthesis of (E)-(4-(Trifluoromethoxy)benzylidene)hydrazine.
(E)-(4-(Trifluoromethoxy)benzylidene)hydrazone: A reduced form of the compound.
(E)-(4-(Trifluoromethoxy)benzylidene)amine: A derivative with an amine group instead of a hydrazine moiety
Uniqueness
(E)-(4-(Trifluoromethoxy)benzylidene)hydrazine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it valuable in various chemical and biological applications .
Eigenschaften
Molekularformel |
C8H7F3N2O |
|---|---|
Molekulargewicht |
204.15 g/mol |
IUPAC-Name |
(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)14-7-3-1-6(2-4-7)5-13-12/h1-5H,12H2/b13-5+ |
InChI-Schlüssel |
TZEDZYNIFOOZKA-WLRTZDKTSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/N)OC(F)(F)F |
Kanonische SMILES |
C1=CC(=CC=C1C=NN)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


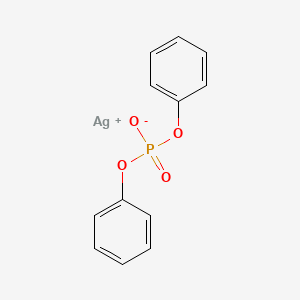
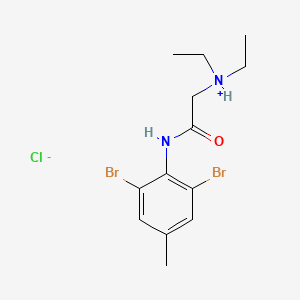
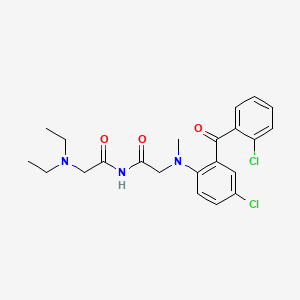

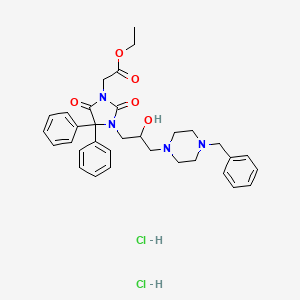
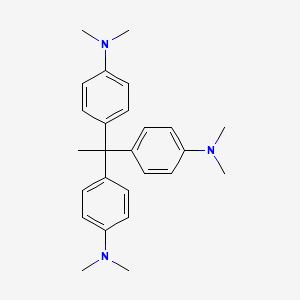
![[4-[(4-chlorophenyl)-[4-(3-methylanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-(3-methylphenyl)azanium;sulfate](/img/structure/B13755006.png)
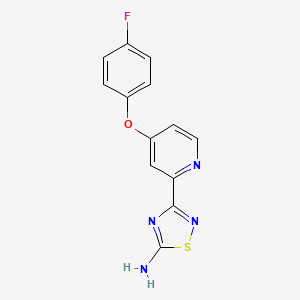


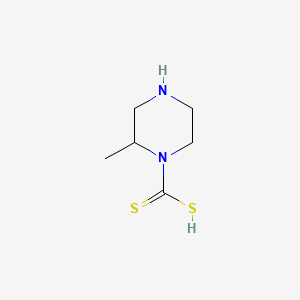
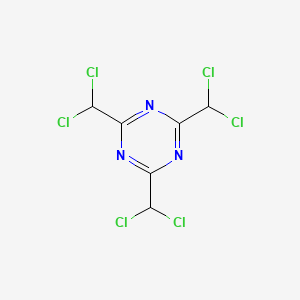
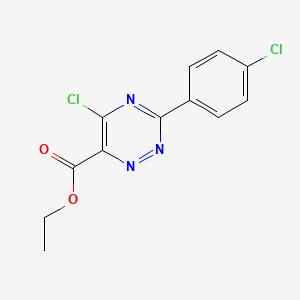
![(1S,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13755035.png)
